Stereoselective Activation of L-Glutamic Acid Decarboxylase (GAD): (R)- vs. (S)-3-Methyl GABA
The (R)-enantiomer of 3-methyl GABA (the free base of the target compound) stereoselectively activates L-glutamic acid decarboxylase (GAD) relative to the (S)-enantiomer. At 100 μM, (R)-3-methyl GABA increased GAD activity by 28%, acting as a nonessential activator that elevates Vₘₐₓ without affecting Kₘ of L-glutamate. Three clinically established anticonvulsants—sodium valproate, gabapentin, and milacemide—achieved only 55–70% of the GAD activation level of (R)-3-methyl GABA at equivalent concentrations [1]. This places the (R)-enantiomer as the reference activator for this mechanistic class.
| Evidence Dimension | GAD enzymatic activation (increase in Vₘₐₓ at 100 μM activator) |
|---|---|
| Target Compound Data | (R)-3-methyl GABA: 28% increase in GAD activity at 100 μM; defined as 100% reference activation |
| Comparator Or Baseline | (S)-3-methyl GABA: reduced activation (stereoselective preference documented but specific % not numerically defined in source); Sodium valproate, gabapentin, milacemide: 55–70% of (R)-3-methyl GABA activation level |
| Quantified Difference | (R)-enantiomer is stereoselectively preferred over (S)-enantiomer; (R)-3-methyl GABA activates GAD approximately 1.4–1.8× more potently than sodium valproate, gabapentin, or milacemide |
| Conditions | Purified L-glutamic acid decarboxylase (57 μg, sp act 7.8 nmol/min·mg) from porcine brain; 60 mM potassium phosphate buffer, pH 7.2; 37°C; 60 min incubation; ¹⁴C-GABA detection |
Why This Matters
For researchers investigating GABAergic mechanisms or screening GAD-targeted anticonvulsants, the (R)-enantiomer provides the highest known GAD activation potency among this compound class, making it the essential positive control and mechanistic probe.
- [1] Silverman RB, Andruszkiewicz R, Nanavati SM, Taylor CP, Vartanian MG. 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase. J Med Chem. 1991 Jul;34(7):2295-8. doi: 10.1021/jm00111a053. PMID: 2067001. View Source
